Calcium 5'-guanylate

Solubility Food Additive Specification Formulation Science

Calcium 5′-guanylate (CAS 38966-30-2; E629) is the calcium salt of guanosine 5′-monophosphate (GMP), a purine ribonucleotide present in all living cells as a constituent of RNA and commercially produced from yeast extract or fish. It belongs to the guanylate class of umami flavour enhancers (E626–E629) and functions primarily as a flavour potentiator, exhibiting strong synergistic enhancement when combined with glutamates such as monosodium glutamate (MSG).

Molecular Formula C10H12CaN5O8P
Molecular Weight 401.28 g/mol
CAS No. 38966-30-2
Cat. No. B3425125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium 5'-guanylate
CAS38966-30-2
Molecular FormulaC10H12CaN5O8P
Molecular Weight401.28 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Ca+2]
InChIInChI=1S/C10H14N5O8P.Ca/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);/q;+2/p-2/t3-,5-,6-,9-;/m1./s1
InChIKeyKAFMRSAFJZENBN-GWTDSMLYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySparingly soluble in water

Structure & Identifiers


Interactive Chemical Structure Model





Calcium 5′-Guanylate (E629) Procurement Baseline: Identity, Class, and Primary Functional Role


Calcium 5′-guanylate (CAS 38966-30-2; E629) is the calcium salt of guanosine 5′-monophosphate (GMP), a purine ribonucleotide present in all living cells as a constituent of RNA and commercially produced from yeast extract or fish [1]. It belongs to the guanylate class of umami flavour enhancers (E626–E629) and functions primarily as a flavour potentiator, exhibiting strong synergistic enhancement when combined with glutamates such as monosodium glutamate (MSG) [2]. Regulatory specifications define it as an odourless, white or off-white crystalline powder, sparingly soluble in water, with a minimum assay of 97.0% on an anhydrous basis and a pH of 7.0–8.0 (0.05% solution) [3]. Its Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluation established a group ADI “not specified” for guanylic acid and its calcium, dipotassium, and disodium salts, indicating a favourable safety profile [4].

Why Generic Substitution Among Guanylate Salts Fails: The Calcium 5′-Guanylate Differentiation Imperative


Although disodium guanylate (E627), dipotassium guanylate (E628), and calcium guanylate (E629) share the identical GMP anion responsible for umami synergy, the counter-ion dictates critical physico-chemical properties—aqueous solubility, hygroscopicity, pH behaviour, cation nutritional contribution, and active GMP mass fraction—that directly determine suitability for specific product matrices and processing conditions [1]. Selecting the wrong salt can lead to uncontrolled dissolution rates in dry blends, undesirable sodium or potassium loading, inconsistent flavour release kinetics, or non-compliance with clean-label or low-sodium claims. Procurement decisions therefore require specification-level, quantitative comparison rather than class-level interchangeability [2].

Quantitative Differentiation Evidence: Calcium 5′-Guanylate vs. Disodium and Dipotassium Guanylate


Aqueous Solubility Classification: Sparingly Soluble vs. Soluble vs. Freely Soluble

Under the harmonised EU specification, calcium guanylate is classified as 'sparingly soluble' in water, whereas disodium guanylate is 'soluble' and dipotassium guanylate is 'freely soluble' [1]. Per pharmacopoeial definitions, 'sparingly soluble' corresponds to approximately 30–100 parts water per part solute, 'soluble' to 10–30 parts, and 'freely soluble' to 1–10 parts [2]. This roughly order-of-magnitude step between each salt directly governs dissolution rate and homogeneity in aqueous food systems.

Solubility Food Additive Specification Formulation Science

Counter-Cation Composition: Sodium-Free, Calcium-Fortifying Profile

The elemental cation fraction differs fundamentally: calcium guanylate contains approximately 10.0% Ca²⁺ by mass (Ca 40.08 / MW 401.28) and contributes zero sodium. Disodium guanylate delivers roughly 11.3% Na⁺ (2 × 22.99 / 407.19), while dipotassium guanylate provides approximately 17.8% K⁺ (2 × 39.10 / 439.40) [1]. At typical usage levels of 0.01–0.05% in finished food, disodium guanylate would introduce 11–57 mg sodium per 100 g product, potentially conflicting with 'low-sodium' or 'sodium-free' label claims [2].

Sodium Reduction Calcium Fortification Nutritional Additive

Loss on Drying and Hydrate Stability: Processing Margin Differences

Loss on drying (120 °C, 4 h) specifications differ markedly: calcium guanylate permits not more than 23.0%, disodium guanylate not more than 25%, and dipotassium guanylate not more than 5% [1]. The higher allowed water content for the calcium salt reflects a greater capacity to retain water of crystallisation without deliquescence, offering a wider processing window in dry-mix applications where ambient moisture pickup is a concern [2].

Hygroscopicity Stability Quality Control

Active GMP Mass Fraction: Purity-Adjusted Dosing Accuracy

Because the flavour-enhancing functionality resides in the GMP anion (C₁₀H₁₂N₅O₈P, approximate MW 363.2), the mass fraction of active GMP per gram of salt differs: calcium guanylate delivers ~90.5% GMP, disodium guanylate ~89.2%, and dipotassium guanylate ~82.7% [1]. This means that, on an equal-mass addition basis, calcium guanylate provides 1.3 percentage points more active GMP than disodium guanylate and 7.8 points more than dipotassium guanylate. For a formulation requiring 50 ppm of GMP anion, 55.2 mg/kg of calcium guanylate, 56.1 mg/kg of disodium guanylate, or 60.5 mg/kg of dipotassium guanylate would be required—a 9.6% relative increase in mass between the most and least efficient salt [2].

Formulation Accuracy GMP Equivalency Dosing

pH Specification Matrix: Solution Concentration Regime Divergence

The pH specification for calcium guanylate is measured on a 0.05% aqueous solution (pH 7.0–8.0), whereas both disodium and dipotassium guanylate are specified at a 5% solution (pH 7.0–8.5) [1]. This 100-fold difference in test concentration indicates that calcium guanylate exhibits a significantly different hydrolysis/buffering behaviour per unit mass—likely reflecting the lower solubility and the divalent calcium ion's effect on the phosphate group's acid-base equilibria [2]. Practically, a 0.05% solution of calcium guanylate achieves a comparable pH range to a 5% solution of the sodium or potassium salts, implying a higher pH-modulating capacity per gram dissolved.

pH Buffering Specification Compliance

Procurement-Driven Application Scenarios for Calcium 5′-Guanylate Based on Quantitative Evidence


Low-Sodium and Sodium-Free Savoury Product Formulation

In products carrying 'low-sodium' (<120 mg Na/100 g) or 'sodium-free' (<5 mg Na/100 g) claims, disodium guanylate introduces 113 mg sodium per gram of additive, potentially exceeding regulatory thresholds even at low inclusion rates. Calcium 5′-guanylate delivers zero sodium while providing 100 mg of calcium per gram, enabling simultaneous umami enhancement and calcium fortification without sodium penalty [1]. This is supported by the quantitative cation composition evidence (Section 3, Evidence Item 2).

Dry-Seasoning and Powder-Mix Formulation with Controlled Flavour Release

The 'sparingly soluble' classification of calcium guanylate (30–100 parts water required per part solute) makes it intrinsically suited to dry-seasoning blends, instant soup bases, and powdered snack coatings where full dissolution is not immediate or desired [1]. Its limited solubility prevents premature moisture-driven caking during storage and provides gradual flavour release upon hydration, a functional advantage over the freely soluble dipotassium salt [2]. Derives directly from solubility evidence (Section 3, Evidence Item 1).

Calcium-Fortified Functional and Clean-Label Foods

For products marketed with 'source of calcium' or 'high calcium' claims, calcium 5′-guanylate serves a dual role—flavour enhancer and calcium source—eliminating the need for separate calcium salts that may impart bitter or metallic off-notes. At typical flavour enhancer usage (0.01–0.05% w/w), it contributes approximately 10–50 mg Ca²⁺ per 100 g product, making a measurable contribution to the daily reference intake of calcium (800 mg) [1]. This application follows from the cation composition analysis (Section 3, Evidence Item 2).

Precision GMP Dosing in High-Throughput Industrial Seasoning Manufacture

When ingredient cost and dosing accuracy are calculated on an active GMP-equivalent basis, calcium guanylate offers the highest mass efficiency (≈90.5% GMP) among the three salts, requiring approximately 1.5–9.6% less material by mass than the disodium or dipotassium alternatives to deliver the same umami potency [1]. For large-scale procurement, this differential can yield measurable savings in raw material mass and warehousing, provided the controlled dissolution profile aligns with the production process [2]. Directly derived from GMP mass fraction evidence (Section 3, Evidence Item 4).

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